molecular formula C20H18N4O3S B14930408 ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate

ethyl 4-cyano-5-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B14930408
M. Wt: 394.4 g/mol
InChI Key: ISIZOYZLZVBYQM-SSDVNMTOSA-N
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Description

ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction of ethyl acetoacetate with α-cyanocinnamonitrile in the presence of piperidine can yield intermediate compounds that are further reacted to form the target molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE: Similar in structure but with a pyran ring instead of a thiophene ring.

    5-AMINO-3-METHYL-1-PHENYLPYRAZOLE: Shares the pyrazole moiety but lacks the thiophene and ester groups.

Uniqueness

ETHYL 4-CYANO-3-METHYL-5-{[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring with a pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]thiophene-2-carboxylate

InChI

InChI=1S/C20H18N4O3S/c1-4-27-20(26)17-12(2)15(10-21)18(28-17)22-11-16-13(3)23-24(19(16)25)14-8-6-5-7-9-14/h5-9,11,23H,4H2,1-3H3/b22-11+

InChI Key

ISIZOYZLZVBYQM-SSDVNMTOSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C)C#N)C

Origin of Product

United States

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